molecular formula C8H7FO B137498 2-Fluoro-4-methylbenzaldehyde CAS No. 146137-80-6

2-Fluoro-4-methylbenzaldehyde

Cat. No.: B137498
CAS No.: 146137-80-6
M. Wt: 138.14 g/mol
InChI Key: MVDRIMBGRZBWPE-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylbenzaldehyde (CAS 146137-80-6) is an aromatic aldehyde featuring a fluorine atom at the 2-position and a methyl group at the 4-position of the benzene ring . It is a colorless to pale yellow liquid with a distinctive floral-fruity odor, commonly used as an intermediate in pharmaceuticals, agrochemicals, fragrances, and polymer production . Key physical properties include a boiling point of 169–172°C, density of 1.136 g/cm³, and molecular weight of 138.14 g/mol . Its reactivity is influenced by the electron-withdrawing fluorine atom, which enhances electrophilic substitution at specific ring positions, and the methyl group, which provides steric bulk .

Preparation Methods

Grignard Reagent-Mediated Formylation

Overview and Mechanism

This method involves sequential bromination, Grignard reagent exchange, and dimethylformamide (DMF)-assisted formylation. Adapted from the synthesis of 2-fluoro-4-hydroxybenzaldehyde , the process begins with 3-fluoro-4-methylphenol as the starting material. The phenolic hydroxyl group is protected using isopropyl bromide to prevent undesired side reactions during subsequent steps .

Reaction Steps:

  • Protection: 3-Fluoro-4-methylphenol reacts with 2-bromopropane in acetonitrile under basic conditions (K₂CO₃) to yield 1-fluoro-3-isopropoxy-4-methylbenzene .

  • Bromination: The protected intermediate undergoes bromination with N-bromosuccinimide (NBS) in acetic acid, producing 1-bromo-2-fluoro-4-isopropoxy-5-methylbenzene .

  • Grignard Exchange: The brominated compound reacts with isopropyl magnesium chloride at −10°C to form a Grignard intermediate, which is quenched with DMF to introduce the aldehyde group, yielding 2-fluoro-4-isopropoxy-5-methylbenzaldehyde .

  • Deprotection: Boron trichloride cleaves the isopropyl ether, yielding 2-fluoro-4-methylbenzaldehyde with a purity of 99.5% after distillation .

Optimization and Challenges

  • Protective Group Selection: Isopropyl groups minimize steric hindrance during bromination while enabling facile deprotection .

  • Yield: The four-step process achieves a total yield of 68–72%, limited by side reactions during Grignard exchange.

  • Industrial Scalability: Avoids ultra-low temperatures (−78°C) required in earlier methods , reducing equipment costs.

Electrophilic Fluorination of 4-Methylbenzaldehyde

Direct Fluorination Strategies

Direct fluorination of 4-methylbenzaldehyde using Selectfluor or N-fluorobenzenesulfonimide (NFSI) targets the ortho position relative to the methyl group. However, the aldehyde’s electron-withdrawing nature deactivates the ring, necessitating harsh conditions.

Example Protocol:

  • Substrate: 4-Methylbenzaldehyde dissolved in trifluoroacetic acid (TFA).

  • Fluorinating Agent: NFSI (1.2 equiv) at 80°C for 24 hours.

  • Yield: <30% due to competing meta-fluorination and aldehyde oxidation .

Directed Ortho Metalation (DoM)

To improve regioselectivity, the aldehyde is temporarily protected as an acetal. A strong base (e.g., LDA) deprotonates the ortho position, which is then quenched with a fluorinating agent.

Steps:

  • Protection: 4-Methylbenzaldehyde is converted to its dimethyl acetal using trimethyl orthoformate.

  • Metalation: LDA (−78°C) deprotonates the ortho position.

  • Fluorination: NFSI introduces fluorine, followed by acidic hydrolysis to regenerate the aldehyde.

  • Yield: 45–50% .

Nucleophilic Aromatic Substitution (NAS)

Nitro Displacement with Fluoride

A nitro group at the 2-position serves as a leaving group for fluoride substitution.

Procedure:

  • Nitration: 4-Methylbenzaldehyde is nitrated at the ortho position using HNO₃/H₂SO₄.

  • Reduction: The nitro group is reduced to an amine with H₂/Pd-C.

  • Diazotization/Fluorination: The amine is diazotized (NaNO₂/HCl) and treated with HBF₄ to yield this compound.

  • Yield: 55–60% .

Limitations

  • Multiple steps increase cost and complexity.

  • Diazonium intermediates pose explosion risks at scale.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A boronic ester containing the fluorine and methyl groups reacts with a formyl-containing partner.

Example:

  • Boronic Ester: 2-Fluoro-4-methylphenylboronic acid.

  • Coupling Partner: Formylphenyl triflate.

  • Catalyst: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C.

  • Yield: 40–50% .

Challenges

  • Limited commercial availability of fluorinated boronic acids.

  • Homocoupling byproducts reduce efficiency.

Oxidation of 2-Fluoro-4-methylbenzyl Alcohol

Alcohol Synthesis and Oxidation

The benzyl alcohol precursor is oxidized to the aldehyde using mild agents like TEMPO/NaOCl .

Steps:

  • Reduction: 2-Fluoro-4-methylbenzoic acid is reduced to the alcohol with LiAlH₄.

  • Oxidation: TEMPO-mediated oxidation in CH₂Cl₂/H₂O at 0°C.

  • Yield: 75–80% .

Advantages

  • High yielding and scalable.

  • Avoids harsh fluorination conditions.

Comparative Analysis of Methods

MethodStarting MaterialStepsYield (%)Key AdvantageLimitation
Grignard Formylation 3-Fluoro-4-methylphenol468–72High purity, scalableMulti-step, protective groups
Directed Ortho Metalation4-Methylbenzaldehyde345–50RegioselectiveLow yield, acetal protection
NAS 4-Methylbenzaldehyde455–60Avoids Grignard reagentsExplosion risks, cost
Suzuki Coupling Boronic acid derivatives240–50ModularLimited substrate availability
Alcohol Oxidation Benzoic acid derivative275–80High yield, mild conditionsRequires alcohol precursor

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: 2-Fluoro-4-methylbenzoic acid.

    Reduction: 2-Fluoro-4-methylbenzyl alcohol.

    Substitution: Corresponding substituted benzaldehyde derivatives.

Scientific Research Applications

Synthesis of Pharmaceuticals

One of the primary applications of 2-Fluoro-4-methylbenzaldehyde is as an intermediate in the synthesis of pharmaceuticals. The presence of the aldehyde functional group allows it to participate in numerous chemical reactions, such as:

  • Aldol Condensation : This reaction can form larger carbon frameworks which are essential in drug development.
  • Reductive Amination : This process is used to create amines, which are crucial for many pharmaceutical compounds.
  • Wittig Reaction : This reaction enables the formation of alkenes from aldehydes, facilitating the synthesis of complex molecules.

The fluorine atom enhances the compound's lipophilicity and metabolic stability, making it a candidate for developing new drug analogs that may exhibit improved binding affinities and therapeutic effects .

Agrochemicals

This compound is also utilized in the synthesis of agrochemicals. Its reactivity allows for modifications that can lead to the development of new pesticides or herbicides. The incorporation of fluorine can enhance biological activity and selectivity against target organisms, making these compounds more effective .

Material Science

In material science, this compound serves as a precursor for synthesizing functional polymers. These polymers can be applied in:

  • Organic Electronics : The unique electrical properties imparted by fluorine substitution can improve the performance of organic semiconductors.
  • Optoelectronic Devices : The compound's optical characteristics make it suitable for applications in light-emitting diodes (LEDs) and solar cells.
  • Liquid Crystals : The compound's structure can be modified to create materials with specific liquid crystal properties, useful in display technologies .

While specific pharmacological activities of this compound are not extensively documented, its structural analogs often exhibit antimicrobial and antifungal activities. The fluorine atom may enhance interactions with biological targets, potentially leading to novel therapeutic agents .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methylbenzaldehyde involves its interaction with specific molecular targets. In biochemical assays, it can act as an inhibitor or activator of enzymes by binding to their active sites. The presence of the fluorine atom enhances its reactivity and binding affinity, making it a valuable tool in studying enzyme kinetics and molecular interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Fluoro-4-methoxybenzaldehyde (CAS 331-64-6)

  • Structure : Fluorine at position 2, methoxy (-OCH₃) at position 3.
  • Properties : Higher polarity due to the methoxy group (electron-donating), molar mass 154.14 g/mol, melting point 43–48°C, density ~1.192 g/cm³ .
  • Applications : Used in flavoring agents and organic synthesis. The methoxy group directs electrophilic substitutions to the 5-position, contrasting with the methyl group’s steric effects in 2-Fluoro-4-methylbenzaldehyde .
  • Safety: Limited toxicity data; structurally related to hydroxy-/alkoxy-benzyl derivatives evaluated by EFSA for flavoring safety .

2-Fluoro-4-(methoxymethyl)benzaldehyde (CAS 1782055-76-8)

  • Structure : Fluorine at position 2, methoxymethyl (-CH₂OCH₃) at position 4.
  • Properties: Molar mass 168.17 g/mol.
  • Applications : Likely used in specialized syntheses where increased polarity is advantageous, such as hydrophilic drug intermediates.

3-Fluoro-4-methylbenzaldehyde

  • Structure : Fluorine at position 3, methyl at position 4.
  • Properties: Positional isomer of this compound.
  • Applications : Similar to its ortho-fluoro counterpart but with distinct regioselectivity in reactions.

4-(Bromomethyl)benzaldehyde (CAS 51359-78-5)

  • Structure : Bromine at position 4, aldehyde at position 1.
  • Properties: Higher molecular weight (199.05 g/mol) and reactivity due to bromine’s leaving-group capability.
  • Applications : Used as an alkylating agent in organic synthesis, diverging from this compound’s role in electrophilic substitutions .

Comparative Analysis Table

Compound CAS Number Substituents Molar Mass (g/mol) Boiling Point (°C) Key Applications Safety Profile
This compound 146137-80-6 2-F, 4-CH₃ 138.14 169–172 Pharmaceuticals, fragrances, agrochemicals Skin/eye irritation (H315, H319, H335)
2-Fluoro-4-methoxybenzaldehyde 331-64-6 2-F, 4-OCH₃ 154.14 N/A Flavoring agents, organic synthesis Limited data; EFSA group evaluation
4-(Bromomethyl)benzaldehyde 51359-78-5 4-Br, 1-CHO 199.05 N/A Alkylating agent, polymer intermediates Toxicological data incomplete
2-Fluoro-4-(methoxymethyl)benzaldehyde 1782055-76-8 2-F, 4-CH₂OCH₃ 168.17 N/A Hydrophilic drug intermediates Not reported

Key Research Findings

Reactivity Differences :

  • Fluorine’s position (ortho vs. meta) significantly impacts electronic effects. In this compound, the ortho-fluorine deactivates the ring, directing electrophilic attacks to the 5-position, whereas 3-Fluoro-4-methylbenzaldehyde shows reduced deactivation .
  • Methoxy and methoxymethyl groups enhance solubility in polar solvents compared to methyl, broadening application scope in aqueous-phase reactions .

Safety and Handling :

  • This compound requires strict PPE due to irritation risks, while brominated analogs like 4-(Bromomethyl)benzaldehyde pose greater handling uncertainties due to unstudied toxicity .

Market and Pricing :

  • This compound is commercially available at $68–$939 per 1–100 g, reflecting its industrial demand . Substituted variants (e.g., methoxy derivatives) are less common and likely costlier due to specialized syntheses .

Biological Activity

2-Fluoro-4-methylbenzaldehyde (CAS No. 146137-80-6) is an aromatic aldehyde characterized by a fluorine atom at the second position and a methyl group at the fourth position of the benzene ring. Its molecular formula is C8_8H7_7FO, with a molecular weight of 138.14 g/mol. This compound serves as an important intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries due to its reactive aldehyde functional group.

The presence of the aldehyde group (CHO) allows for various chemical reactions, including:

  • Aldol Condensation
  • Reductive Amination
  • Wittig Reaction

These reactions facilitate the creation of new functional groups and carbon-carbon bonds, making this compound a valuable precursor for synthesizing more complex organic molecules.

Biological Activity Overview

While specific pharmacological activities of this compound are not extensively documented, its structural characteristics suggest potential biological activities. Compounds with similar structures often exhibit antimicrobial and antifungal properties. The fluorine substitution may enhance lipophilicity, affecting biological interactions and possibly improving binding affinity to biological targets.

Table 1: Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
This compound C8_8H7_7FOFluorine at the ortho position
4-Fluoro-2-methylbenzaldehyde C8_8H7_7FOFluorine at the para position
3-Fluoro-4-methylbenzaldehyde C8_8H7_7FOFluorine at the meta position
2-Chloro-4-methylbenzaldehyde C8_8H7_7ClChlorine instead of fluorine

Case Studies and Research Findings

Research exploring the biological activity of similar aromatic aldehydes indicates that these compounds can exhibit significant antimicrobial effects. For instance, studies have shown that aromatic aldehydes can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess analogous properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-4-methylbenzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound typically involves halogenation or formylation of methyl-substituted fluorobenzenes. For example, direct formylation via Vilsmeier-Haack reaction under controlled temperatures (0–5°C) can minimize side reactions. Solvent selection (e.g., DMF or POCl₃) and stoichiometric ratios of reagents are critical for achieving >70% yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the aldehyde group from byproducts .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : Confirm substitution patterns (e.g., fluorine at position 2, methyl at position 4) via ¹⁹F and ¹H NMR chemical shifts.
  • GC-MS : Detect impurities (e.g., unreacted precursors) with retention time matching reference standards.
  • HPLC : Quantify purity using a C18 column and UV detection at 254 nm, calibrated against a certified reference material .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : This compound serves as a fluorinated building block for synthesizing drug candidates. The fluorine atom enhances metabolic stability and binding affinity to target proteins, while the aldehyde group facilitates condensation reactions with amines or hydrazines to form Schiff bases. For example, it is used in developing kinase inhibitors or fluorinated probes for imaging studies .

Advanced Research Questions

Q. How can researchers optimize catalytic systems for asymmetric synthesis using this compound as a substrate?

  • Methodological Answer : Transition-metal catalysts (e.g., Pd or Ru complexes) can enable enantioselective C–H activation or cross-coupling reactions. For instance, chiral phosphine ligands paired with Pd(OAc)₂ in DCM at 40°C have shown 85% enantiomeric excess (ee) in forming fluorinated biaryl derivatives. Monitor reaction progress via circular dichroism (CD) spectroscopy and adjust ligand-to-metal ratios to suppress racemization .

Q. What strategies resolve contradictions in reported toxicity data for fluorinated benzaldehydes like this compound?

  • Methodological Answer : Discrepancies often arise from differences in assay protocols. Standardize toxicity testing using:

  • In vitro assays : Compare IC₅₀ values across cell lines (e.g., HepG2 vs. HEK293) to assess cell-type specificity.
  • Metabolite profiling : Use LC-MS to identify reactive metabolites (e.g., oxidized aldehydes) that may contribute to cytotoxicity.
  • Cross-reference regulatory data : Align findings with EFSA’s flavouring substance evaluations, which apply read-across approaches for structurally similar compounds .

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : The fluorine atom at position 2 increases the electrophilicity of the aldehyde group by destabilizing the carbonyl through inductive effects. This accelerates nucleophilic attack by amines or Grignard reagents. Kinetic studies (e.g., using stopped-flow UV-Vis) show a 2.5-fold rate increase compared to non-fluorinated analogs. Computational modeling (DFT) can further predict regioselectivity in multi-step reactions .

Q. What advanced spectroscopic techniques are recommended for studying intermolecular interactions of this compound in solution?

  • Methodological Answer :

  • NOESY NMR : Identify spatial proximity between fluorine and neighboring protons in supramolecular complexes.
  • Fluorescence quenching : Measure binding constants with proteins (e.g., serum albumin) using Stern-Volmer plots.
  • FT-IR : Track shifts in carbonyl stretching frequencies (∼1700 cm⁻¹) to assess hydrogen-bonding interactions .

Properties

IUPAC Name

2-fluoro-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDRIMBGRZBWPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380958
Record name 2-Fluoro-4-methylbenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146137-80-6
Record name 2-Fluoro-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380958
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Record name 2-Fluoro-4-methylbenzaldehyde
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Synthesis routes and methods I

Procedure details

100.89 g of aluminum chloride (mol. Wt. 133.34; 756.6 mmol) and about 503.54 g of 3-fluorotoluene (mol. Wt. 110.13; 4,572 mmol) were charged to a 2 liter Parr®-brand 4522 stainless steel reaction vessel. To this mixture was added 5 drops of concentrated HCl. The vessel was sealed, heated to 60° C., and purged three times with carbon monoxide with the pressure of the vessel increased to 200 psi for each purging. After the third purge, the vessel was vented and a final introduction of CO was made at a pressure of about 200 psi, the pressure at which the reaction was maintained for the total reaction time of about 17 hours (the reaction temperature was maintained at 60° C. for the duration as well). Once the reaction was complete, the resultant mixture (exhibiting a dark orange color) was poured into about 500 mL of ice water (which turned the solution a yellow color), to which was added 500 mL of cyclohexane. The top, organic layer was removed and washed three times with water using a separatory funnel and dried over magnesium sulfate. The residual organic phase was then distilled under vacuum to remove excess cyclohexane, 3-fluorotoluene, and left about 79.65 g of a benzaldehyde mixture consisting of 4-fluoro-2-methylbenzaldehyde (88.4%) and 2-fluoro-4-methylbenzaldehyde (11.6%) (mol. Wt. 138.14; 576.6 mmol; yield of approximately 76.2%).
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Synthesis routes and methods II

Procedure details

The solution of 3-fluorotoluene (2.91 g, 0.0266 mol) in anhydrous tetrahydrofuran was cooled to −78° C. and a 1.4M solution of n-butyllithium in hexanes (19 mL, 0.0266 mol) was added dropwise keeping the reaction mixture temperature below −75° C. Upon the completion of the addition, N,N,N′,N′,N″-pentamethyldiethylenetriamine was added dropwise and the stirring at −78° C. was continued under an atmosphere of nitrogen for an additional 2 hours. N,N-dimethylformamide (3.89 g, 0.0532 mol) was added dropwise and the reaction mixture was slowly warmed up while stirring for 0.5 hours. It was quenched by dropwise addition of 1N hydrochloric acid and the layers were separated. The aqueous phase was further extracted with ethyl acetate (2×150 mL) and the combined organic extracts were dried with magnesium sulfate. The organic phase was concentrated under reduced pressure and the residue was purified by flash chromatography on silica using ethyl acetate/n-heptane (5:95) as mobile phase to yield 2-fluoro-4-methylbenzaldehyde (0.83 g, 0.006 mol) as a white solid.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Fluoro-4-methylbenzaldehyde
2-Fluoro-4-methylbenzaldehyde
2-Fluoro-4-methylbenzaldehyde
2-Fluoro-4-methylbenzaldehyde
2-Fluoro-4-methylbenzaldehyde
2-Fluoro-4-methylbenzaldehyde

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